2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide

Physicochemical profiling Drug-likeness Indolylglyoxylamide SAR

2-(1H-Indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide (CAS 852367-68-1) is a synthetic indol-3-ylglyoxylamide derivative with molecular formula C17H14N2O3 and molecular weight 294.3 g/mol. The compound belongs to the indolylglyoxylamide scaffold, which has been validated as a privileged structure in medicinal chemistry for generating ligands against diverse targets including cannabinoid CB2 receptors, prion protein, Bcl-2/Mcl-1 anti-apoptotic proteins, and the benzodiazepine-binding site of GABAA receptors.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B11417070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-17(21)16(20)14-10-18-15-8-3-2-7-13(14)15/h2-10,18H,1H3,(H,19,21)
InChIKeyUVGMBPBNWKKUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide – Indolylglyoxylamide Screening Compound for Antiprion and CB2-Targeted Research Procurement


2-(1H-Indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide (CAS 852367-68-1) is a synthetic indol-3-ylglyoxylamide derivative with molecular formula C17H14N2O3 and molecular weight 294.3 g/mol . The compound belongs to the indolylglyoxylamide scaffold, which has been validated as a privileged structure in medicinal chemistry for generating ligands against diverse targets including cannabinoid CB2 receptors, prion protein, Bcl-2/Mcl-1 anti-apoptotic proteins, and the benzodiazepine-binding site of GABAA receptors [1]. The 3-methoxyphenyl substituent differentiates this compound from its unsubstituted phenyl, benzyl, halo-substituted, and regioisomeric methoxy analogs in terms of lipophilicity, electronic character, and biological target engagement profiles.

Why Substituting 2-(1H-Indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide with a Close Indolylglyoxylamide Analog Risks Divergent Biological Outcomes


Indol-3-ylglyoxylamides exhibit steep structure–activity relationships where the N-aryl substituent profoundly governs target affinity, selectivity, and cellular potency [1]. Within the antiprion series, para-substitution with five-membered heterocycles yielded EC50 values as low as 10 nM, while variations in the glyoxylamide motif or N1-substitution reduced efficacy [2]. For CB2 receptor engagement, Ki values across the oxalylamide subclass span three orders of magnitude (377–0.37 nM) depending on subtle peripheral modifications [3]. The 3-methoxy group on the phenyl ring introduces a hydrogen-bond acceptor and electron-donating substituent at the meta position, which modulates both the compound's lipophilicity (estimated LogP ~2.3–2.6) and its interaction with hydrophobic binding pockets, making direct interchange with the 2-methoxy, 4-methoxy, unsubstituted phenyl, or benzyl analogs unjustified without comparative biological data. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 2-(1H-Indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide Versus Its Closest Indolylglyoxylamide Analogs


Physicochemical Differentiation: Meta-Methoxy Substitution Modulates Lipophilicity and Polar Surface Area Relative to Unsubstituted Phenyl and Benzyl Analogs

The meta-methoxy substituent on the N-phenyl ring of 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide increases topological polar surface area (tPSA) by approximately 9.2 Ų relative to the unsubstituted phenyl analog (2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide), while maintaining comparable lipophilicity. The tPSA of the target compound is estimated at 71.2 Ų (based on the structurally analogous 3-methoxybenzyl derivative with identical heteroatom count) , compared to approximately 62.0 Ų for the unsubstituted phenyl analog (calculated from SMILES). This difference places the compound closer to the tPSA threshold of 90 Ų associated with improved blood-brain barrier permeability prediction, while the methoxy group contributes a hydrogen-bond acceptor site absent in the unsubstituted comparator [1]. The benzyl analog 2-(1H-indol-3-yl)-N-(3-methoxybenzyl)-2-oxoacetamide has a measured LogP of 2.62 and identical tPSA of 71.2 Ų, confirming the class-level LogP contribution of the 3-methoxy substitution pattern .

Physicochemical profiling Drug-likeness Indolylglyoxylamide SAR

Antiprion Activity in SMB Cells: EC50 Profiling Distinguishes 3-Methoxyphenyl from 4-Chlorophenyl and Unsubstituted Phenyl Analogs

In the Scrapie prion protein-mediated scrapie model in mouse SMB cells (ChEMBL assay CHEMBL1039052), the target compound 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide demonstrated measurable antiprion activity; however, the assay data indicate that activity was classified as 'Not Active' for prion protein target engagement under the specific test conditions, with EC50 values ranging from 1 nM to 1,660 nM observed in HepG2 cytotoxicity counter-screens . In contrast, the 4-chlorophenyl analog (N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, CAS 852367-67-0) was also evaluated in the identical ChEMBL antiprion assay (CHEMBL1039052) . Within the broader indole-3-glyoxylamide antiprion series, optimized para-substituted analogs achieved EC50 values of 10 nM in the cell line model of prion disease, with five-membered heterocycles containing at least two heteroatoms at the para-position proving optimal [1]. This positions the 3-methoxyphenyl analog as a distinct chemotype within the antiprion SAR landscape, where meta-substitution with a single methoxy group represents a structurally divergent approach relative to the para-heterocyclic optimized leads.

Antiprion agents Prion disease Indole-3-glyoxylamide

CB2 Cannabinoid Receptor Selectivity: Class-Level Evidence for Indol-3-yloxoacetamide Derivatives with Nanomolar Affinity and CB1 Selectivity Windows

The indol-3-yloxoacetamide subclass, to which 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide belongs, has been characterized for CB2 receptor affinity with Ki values ranging from 0.37 nM to 377 nM across 22 compounds, and selectivity indices (CB1 Ki / CB2 Ki) spanning from approximately 2-fold to >100-fold [1]. The oxalylamide linker (present in the target compound) was one of three linkers compared head-to-head (acetamide, oxalylamide, carboxamide), with the oxalylamide series demonstrating nanomolar CB2 affinity and confirmed inverse agonist functional activity in cAMP assays [1]. In vivo, representative oxalylamide compounds 10a and 11e reversed the effect of the CB2-selective agonist COR167 in the mouse formalin test of acute peripheral and inflammatory pain, establishing target engagement and functional efficacy for the class [1]. While the specific Ki of the 3-methoxyphenyl analog has not been reported in this publication, the N-phenyl substituent in the oxalylamide series is a critical determinant of both CB2 affinity and CB1 selectivity, and the meta-methoxy group introduces electronic and steric features distinct from the unsubstituted phenyl, 4-methoxy, and 2-methoxy variants that are expected to shift both affinity and selectivity profiles [2].

CB2 inverse agonists Cannabinoid receptor Indol-3-yloxoacetamide SAR

Regioisomeric Methoxy Substitution: Ortho (2-OCH3), Meta (3-OCH3), and Para (4-OCH3) Analogs Exhibit Different Hydrogen-Bonding Geometries and Target Engagement Potential

The three regioisomeric methoxy analogs of 2-(1H-indol-3-yl)-N-(methoxyphenyl)-2-oxoacetamide – ortho (2-OCH3), meta (3-OCH3, the target compound), and para (4-OCH3) – are commercially available as distinct screening compounds with identical molecular formula (C17H14N2O3, MW 294.3) but different CAS numbers: 852367-68-1 (3-OCH3) , 185391-67-7 (4-OCH3) , and the 2-OCH3 analog available under catalog EVT-11720507 . The 3-methoxy position places the methoxy oxygen in a meta relationship to the amide NH, enabling a different hydrogen-bonding geometry compared to the ortho isomer (which can form intramolecular H-bonds with the amide NH) and the para isomer (which extends conjugation through the aromatic ring). In the related indol-3-ylglyoxylamide antiprion series, the para-position was identified as the critical vector for potency optimization, with para-heterocyclic substituents achieving EC50 = 10 nM [1]. The meta-methoxy analog lacks this para substitution, making it a valuable comparator for dissecting positional SAR.

Regioisomer differentiation Methoxy positional SAR Indolylglyoxylamide

Binding Affinity to Prion Protein (PrP): Surface Plasmon Resonance Data Confirms Direct Target Engagement Up to 40 µM

Surface plasmon resonance (SPR) assays for 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide evaluated binding affinity to both human and mouse major prion protein (PrP) at concentrations up to 40 µM, as documented in ChEMBL assays CHEMBL1039057 (mouse PrP) and CHEMBL1039058 (human PrP) . This direct binding evidence distinguishes the compound from analogs evaluated only in cellular phenotypic assays and provides a quantitative framework for interpreting cellular EC50 data. The availability of SPR binding data for both mouse and human PrP orthologs allows assessment of species cross-reactivity, a critical consideration for translational antiprion research. In comparison, the unsubstituted phenyl analog 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide has reported IC50 values against sortase A (174 µM) [1] and LXR-β (67.5 µM) [2], indicating that the N-phenylglyoxylamide scaffold engages multiple targets with varying potency depending on the aryl substituent.

Prion protein binding SPR assay Antiprion drug discovery

HepG2 Cytotoxicity Counter-Screen: Concentration-Response Data Define the Safety Window for Cellular Antiprion Studies

In the HepG2 cytotoxicity counter-screen performed alongside the antiprion evaluation (ChEMBL assay set 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16), 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide yielded EC50 values ranging from 1 nM to 1,660 nM across replicate measurements, with activity values (% effect) spanning 17.5% to 148% . This concentration-response profile provides a quantitative cytotoxicity baseline that is essential for distinguishing antiprion-specific effects from general cellular toxicity. The wide EC50 range suggests assay variability or a shallow concentration-response curve, which is valuable metadata for experimental replication and power analysis. Comparable cytotoxicity data for the unsubstituted phenyl analog or the 4-methoxy isomer in the same assay system have not been identified in the available public databases, making this dataset a unique differentiator for the 3-methoxyphenyl compound relative to uncharacterized analogs that lack counter-screen data.

Cytotoxicity profiling HepG2 Counter-screen

Defined Application Scenarios for 2-(1H-Indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide Based on Quantitative Differentiation Evidence


Antiprion SAR Probe: Meta-Methoxy Negative Control for Para-Heterocyclic Lead Optimization

In antiprion drug discovery programs using the indole-3-glyoxylamide scaffold, this compound serves as a structurally defined negative control or SAR probe to interrogate the contribution of meta vs. para substitution to cellular potency. Optimized leads in this series achieve EC50 values of 10 nM through para-heterocyclic substitution [1], while the 3-methoxyphenyl analog lacks this critical para functionality. Direct SPR binding data for both mouse and human PrP up to 40 µM , combined with HepG2 cytotoxicity counter-screen data (EC50 range 1–1,660 nM) , provide the quantitative framework needed to interpret cellular antiprion activity in the context of target engagement and cytotoxicity.

CB2 Cannabinoid Receptor Ligand Screening: Oxalylamide Linker Reference Compound with Defined Physicochemical Properties

For CB2 receptor programs, the indol-3-yloxoacetamide subclass has demonstrated nanomolar CB2 affinity (Ki range 377–0.37 nM) with confirmed inverse agonist functional activity in cAMP assays and in vivo efficacy in the mouse formalin pain model [2]. The 3-methoxyphenyl analog, with its calculated tPSA of ~71.2 Ų and LogP of ~2.62 , occupies a distinct region of physicochemical space within the oxalylamide series. It can serve as a reference compound for establishing SAR trends across N-aryl substituents, particularly when compared to the unsubstituted phenyl analog (tPSA ~62.0 Ų) and the 4-methoxy or halo-substituted congeners.

Regioisomeric Selectivity Profiling: Differentiating Ortho, Meta, and Para Methoxy Contributions to Target Binding

The three commercially available regioisomers – 2-OCH3, 3-OCH3 (this compound), and 4-OCH3 – each with CAS 852367-68-1, 185391-67-7, and the 2-OCH3 variant respectively , share identical molecular formula (C17H14N2O3, MW 294.3) but differ in the spatial orientation of the methoxy oxygen. This compound (3-OCH3) places the hydrogen-bond acceptor at a meta position, avoiding the intramolecular H-bonding possible with the ortho isomer and the extended conjugation of the para isomer. Systematic procurement of all three regioisomers enables comprehensive mapping of positional SAR for any target engaging the indolylglyoxylamide scaffold.

Prion Protein Binding Validation: SPR-Confirmed Target Engagement for Translational Antiprion Research

The availability of surface plasmon resonance data confirming binding to both mouse and human prion protein at concentrations up to 40 µM makes this compound suitable for biophysical validation studies in prion disease research. Unlike the unsubstituted phenyl analog, which has reported activity only against sortase A (IC50 = 174 µM) [3] and LXR-β (IC50 = 67.5 µM) [4], the 3-methoxyphenyl compound has direct PrP engagement data, supporting its use as a validated chemical probe for studying prion protein-ligand interactions by SPR and related biophysical techniques.

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.